n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine
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Overview
Description
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine is a chemical compound with the molecular formula C11H14INS and a molecular weight of 319.21 g/mol . This compound is characterized by the presence of an iodophenyl group attached to a tetrahydro-2h-thiopyran-3-amine structure. It is a versatile building block in chemical research due to its unique reactivity and stability .
Preparation Methods
The synthesis of n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodoaniline and tetrahydro-2h-thiopyran-3-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of high-purity starting materials to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in the design and synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in various binding interactions, while the thiopyran-3-amine structure can engage in hydrogen bonding and other non-covalent interactions. These interactions contribute to the compound’s biological activity and reactivity .
Comparison with Similar Compounds
n-(3-Iodophenyl)tetrahydro-2h-thiopyran-3-amine can be compared with similar compounds, such as:
n-(3-Bromophenyl)tetrahydro-2h-thiopyran-3-amine: This compound has a bromine atom instead of an iodine atom, resulting in different reactivity and properties.
n-(3-Chlorophenyl)tetrahydro-2h-thiopyran-3-amine: The presence of a chlorine atom affects the compound’s chemical behavior and applications.
n-(3-Fluorophenyl)tetrahydro-2h-thiopyran-3-amine:
Properties
Molecular Formula |
C11H14INS |
---|---|
Molecular Weight |
319.21 g/mol |
IUPAC Name |
N-(3-iodophenyl)thian-3-amine |
InChI |
InChI=1S/C11H14INS/c12-9-3-1-4-10(7-9)13-11-5-2-6-14-8-11/h1,3-4,7,11,13H,2,5-6,8H2 |
InChI Key |
YPZMSMGOOWVEFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
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